1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine
Description
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine is a structurally complex heterocyclic compound featuring a piperidine core functionalized with a tert-butoxycarbonyl (Boc) protecting group and a fused pyrroloazepinone moiety. The Boc group enhances solubility and stability during synthesis, while the pyrroloazepinone system may contribute to conformational rigidity and receptor binding .
Properties
Molecular Formula |
C19H29N3O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl 4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-13-12-15-16(6-5-9-20-17(15)23)22(13)14-7-10-21(11-8-14)18(24)25-19(2,3)4/h12,14H,5-11H2,1-4H3,(H,20,23) |
InChI Key |
ILYZPGSWWRXMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C3CCN(CC3)C(=O)OC(C)(C)C)CCCNC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the formation of the tetrahydropyrrolo[3,2-C]azepine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing reaction conditions and scaling up the synthesis process to meet commercial demands .
Chemical Reactions Analysis
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups.
Scientific Research Applications
Pharmacological Potential
The compound exhibits various pharmacological activities that make it a candidate for further research:
1. Antimicrobial Activity
- Several studies have shown that piperidine derivatives possess antimicrobial properties. For instance, compounds with piperidine moieties have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
2. Enzyme Inhibition
- The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
3. Anticancer Activity
- Research indicates that piperidine derivatives can exhibit anticancer properties. The structural modifications in compounds similar to 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine may enhance their efficacy against cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds:
| Compound | Activity | IC50 Value (µM) |
|---|---|---|
| 1-Boc-Piperidine Derivatives | AChE Inhibition | 0.63 |
| 1-Boc-Piperidine Derivatives | Urease Inhibition | 2.14 |
The SAR studies indicate that modifications to the piperidine ring and the introduction of different substituents can significantly impact biological activity.
Case Studies
Case Study 1: Antimicrobial Screening
A series of synthesized piperidine derivatives were tested against common bacterial strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, confirming the antimicrobial potential of these compounds .
Case Study 2: Enzyme Inhibition Studies
In a study focused on enzyme inhibition, several derivatives of the piperidine scaffold were evaluated for their AChE inhibitory activity. Compounds demonstrated varying degrees of efficacy with some achieving IC50 values as low as 0.63 µM .
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level.
Comparison with Similar Compounds
Methodological Approaches for Compound Comparison
Comparative analyses of structurally similar compounds rely on virtual screening protocols (e.g., molecular fingerprinting, pharmacophore modeling) and experimental techniques such as spectrofluorometry and tensiometry for physicochemical profiling .
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- The target compound’s bicyclic pyrroloazepinone distinguishes it from monocyclic piperidine derivatives like 9-hydroxyrisperidone, which exhibit CNS activity via dopamine receptor modulation .
- Unlike quaternary ammonium surfactants (e.g., BAC-C12), the target lacks a charged headgroup, suggesting divergent solubility and aggregation behavior .
Physicochemical Properties and Solubility Profiles
Table 2: Solubility and Aggregation Behavior
Insights :
- The target’s Boc group improves organic solvent solubility compared to charged surfactants like BAC-C12 but reduces aqueous miscibility relative to hydroxy-functionalized piperidines .
Biological Activity
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine is a complex organic compound that combines a piperidine moiety with a tetrahydropyrrolo structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₉H₂₉N₃O₃
- Molecular Weight : 347.452 g/mol
- CAS Number : 1243389-28-7
The biological activity of 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Compounds containing piperidine structures often exhibit inhibition against key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for neurodegenerative diseases and infections caused by urease-producing bacteria .
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties by acting as substrates for monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. The potential neurotoxicity associated with certain analogs underlines the importance of careful evaluation in drug development .
- Antimicrobial Activity : The presence of the tetrahydropyrrolo moiety may enhance the antimicrobial properties of the compound. Studies have indicated that piperidine derivatives can possess significant antibacterial and antifungal activities .
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar compounds and their derivatives:
| Compound Name | Activity Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 2.14±0.003 | |
| Compound B | Antibacterial | 1.13±0.003 | |
| Compound C | Neurotoxicity | Not specified |
Case Studies
- Neurotoxicity Evaluation : A study evaluated several analogs of piperidine derivatives for their neurotoxic effects in mice. It was found that only specific compounds exhibited neurotoxicity when oxidized by MAO-B, highlighting the importance of structural modifications in determining biological outcomes .
- Antimicrobial Testing : Various synthesized piperidine derivatives were tested against bacterial strains, demonstrating promising antibacterial activity that could lead to new therapeutic agents for treating infections .
- Enzyme Inhibition Studies : Research involving enzyme inhibitors demonstrated that certain piperidine-based compounds effectively inhibited urease and AChE, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
